1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group and a nitro group on the phenyl ring, as well as a carboxylic acid group on the pyrazole ring
Preparation Methods
The synthesis of 1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of 2-methylphenyl compounds to introduce the nitro group.
Cyclization: The formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include hydrogen gas, halogens, alcohols, and strong acids or bases. Major products formed from these reactions include amino derivatives, halogenated compounds, and esters.
Scientific Research Applications
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparison with Similar Compounds
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Methylphenyl)-1H-pyrazole-3-carboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(2-Nitrophenyl)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group, which may affect its steric properties and interactions with molecular targets.
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-5-carboxylic acid: The position of the carboxylic acid group is different, which may influence its chemical and biological properties.
Biological Activity
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid, with the chemical formula C11H9N3O4 and CAS number 61643-25-2, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazole ring substituted with a nitrophenyl group and a carboxylic acid moiety. This configuration is significant as it influences the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives of 1H-pyrazole have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. A study indicated that certain pyrazole derivatives could induce apoptosis in these cells by enhancing caspase-3 activity .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | Concentration (μM) | Apoptosis Induction (%) |
---|---|---|---|
7d | MDA-MB-231 | 1.0 | Morphological changes observed |
7h | MDA-MB-231 | 10.0 | 33% increase in caspase-3 activity |
10c | HepG2 | 2.5 | Significant cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. In vitro assays demonstrated that compounds similar to this compound exhibit dose-dependent antimicrobial effects against various bacterial strains. For example, studies reported effective inhibition against Staphylococcus aureus and Escherichia coli at specific concentrations .
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |
---|---|---|
5-((2-phenylacetoxy)carbonyl)-1H-pyrazole-3-carboxylic acid | Bacillus subtilis | 12.5 |
Nd(III) complex | Staphylococcus aureus | 25 |
L (parent compound) | Escherichia coli | 50 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been noted in various studies. Compounds derived from this class have shown to significantly reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like diclofenac. The mechanisms involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Table 3: Anti-inflammatory Effects in Animal Models
Compound | Inflammatory Model | Effectiveness (%) |
---|---|---|
Pyrazole derivative A | Carrageenan-induced edema | 61% reduction in swelling |
Pyrazole derivative B | Acetic acid-induced permeability | Comparable to indomethacin |
Case Studies
Properties
Molecular Formula |
C11H9N3O4 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
1-(2-methyl-6-nitrophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O4/c1-7-3-2-4-9(14(17)18)10(7)13-6-5-8(12-13)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
IKYTXJRIUCWSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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